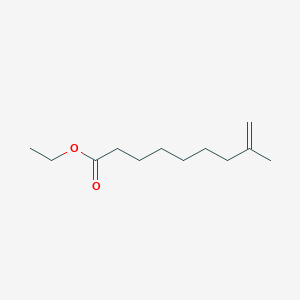

Etil 8-metil-8-nonenoato

Descripción general

Descripción

Ethyl 8-methyl-8-nonenoate (EMN) is a carboxylic acid ester that has been studied for its potential applications in both scientific research and industrial processes. It has been identified as a useful intermediate for the synthesis of other compounds, and has been studied for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Química Analítica

El Etil 8-metil-8-nonenoato se usa en química analítica . A menudo se utiliza como un estándar de referencia para obtener resultados precisos en las pruebas farmacéuticas . Su estructura molecular precisa y su peso lo hacen ideal para su uso en cromatografía de gases y espectrometría de masas .

Producción Biofarmacéutica

En el campo de la producción biofarmacéutica, el this compound se utiliza en la producción de varios productos farmacéuticos . A menudo se utiliza en la síntesis de otros compuestos debido a sus propiedades químicas específicas .

Biología Celular

Las investigaciones han demostrado que el ácido 8-metil nonanoico, un subproducto de la degradación de la dihidrocapsaicina, tiene efectos significativos sobre el metabolismo energético en los adipocitos . Si bien esta investigación no se realizó específicamente con this compound, sugiere posibles aplicaciones en biología celular debido a la similitud estructural.

Genómica

Si bien hay información limitada disponible sobre la aplicación directa de this compound en genómica, su uso en el campo más amplio de las ciencias de la vida sugiere posibles aplicaciones . Se necesitan más investigaciones para explorar su papel específico en la genómica.

Proteómica

Al igual que la genómica, si bien hay información limitada disponible sobre la aplicación directa de this compound en proteómica, su uso en el campo más amplio de las ciencias de la vida sugiere posibles aplicaciones . Se necesitan más investigaciones para explorar su papel específico en la proteómica.

Otros Campos

El this compound puede tener aplicaciones potenciales en otros campos de la investigación científica debido a sus propiedades químicas específicas . Sin embargo, se necesita más investigación para explorar estas posibles aplicaciones.

Mecanismo De Acción

Target of Action

Related compounds such as 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, have been shown to interact with transient receptor potential cation channel subfamily v member 1 (trpv1) and adipocytes .

Mode of Action

For instance, 8-methyl nonanoic acid has been shown to modulate energy metabolism in adipocytes .

Biochemical Pathways

Related compounds such as 8-methyl nonanoic acid have been shown to influence lipid metabolism and glucose uptake in adipocytes . During nutrient starvation, 8-methyl nonanoic acid decreased lipid amounts in association with AMP-activated protein kinase (AMPK) activation, a molecular event that suppresses lipogenic processes .

Result of Action

Related compounds such as 8-methyl nonanoic acid have been shown to decrease lipid amounts and increase glucose uptake in adipocytes .

Análisis Bioquímico

Cellular Effects

Ethyl 8-methyl-8-nonenoate exerts various effects on different types of cells and cellular processes. In adipocytes, it has been observed to influence lipid accumulation and glucose uptake. Studies have shown that ethyl 8-methyl-8-nonenoate can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation leads to a decrease in lipid accumulation and an increase in glucose uptake, thereby enhancing cellular metabolism. Furthermore, ethyl 8-methyl-8-nonenoate has been found to modulate cell signaling pathways, such as the insulin signaling pathway, which plays a critical role in regulating glucose levels in the body .

Molecular Mechanism

The molecular mechanism of action of ethyl 8-methyl-8-nonenoate involves its binding interactions with specific biomolecules. It has been shown to bind to the active sites of lipases, thereby inhibiting their activity and preventing the breakdown of lipids. This inhibition leads to an accumulation of lipids in cells, which can have various physiological effects. Additionally, ethyl 8-methyl-8-nonenoate has been found to influence gene expression by modulating the activity of transcription factors involved in lipid metabolism. This modulation results in changes in the expression of genes that regulate lipid synthesis and degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 8-methyl-8-nonenoate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or pH levels. Long-term studies have shown that ethyl 8-methyl-8-nonenoate can have sustained effects on cellular function, particularly in terms of lipid metabolism. For example, prolonged exposure to ethyl 8-methyl-8-nonenoate has been found to result in a persistent decrease in lipid accumulation and an increase in glucose uptake in adipocytes .

Dosage Effects in Animal Models

The effects of ethyl 8-methyl-8-nonenoate vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on lipid metabolism, such as reducing lipid accumulation and enhancing glucose uptake. At high doses, ethyl 8-methyl-8-nonenoate can have toxic effects, including liver damage and oxidative stress. These adverse effects are likely due to the compound’s ability to inhibit lipase activity and disrupt lipid homeostasis. Therefore, it is important to carefully regulate the dosage of ethyl 8-methyl-8-nonenoate in experimental settings to avoid potential toxicity .

Metabolic Pathways

Ethyl 8-methyl-8-nonenoate is involved in several metabolic pathways, including the leucine and valine degradation pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound to produce various metabolites. These metabolites can then enter different metabolic pathways, such as the tricarboxylic acid cycle, where they are further processed to generate energy. Additionally, ethyl 8-methyl-8-nonenoate has been found to influence metabolic flux by modulating the activity of key enzymes involved in lipid metabolism .

Transport and Distribution

Within cells and tissues, ethyl 8-methyl-8-nonenoate is transported and distributed by specific transporters and binding proteins. For example, it can bind to albumin in the bloodstream, which facilitates its transport to different tissues. Once inside cells, ethyl 8-methyl-8-nonenoate can interact with intracellular transporters, such as fatty acid-binding proteins, which help to distribute the compound to various cellular compartments. This transport and distribution are essential for the compound’s biological activity and its effects on cellular function .

Subcellular Localization

Ethyl 8-methyl-8-nonenoate is localized to specific subcellular compartments, where it exerts its activity. It has been found to accumulate in lipid droplets, which are specialized organelles involved in lipid storage and metabolism. This localization is likely due to the compound’s hydrophobic nature, which allows it to associate with the lipid-rich environment of lipid droplets. Additionally, ethyl 8-methyl-8-nonenoate can undergo post-translational modifications, such as phosphorylation, which can influence its subcellular localization and activity .

Propiedades

IUPAC Name |

ethyl 8-methylnon-8-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-4-14-12(13)10-8-6-5-7-9-11(2)3/h2,4-10H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTLUNBEMCNBPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641097 | |

| Record name | Ethyl 8-methylnon-8-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

485320-28-3 | |

| Record name | Ethyl 8-methyl-8-nonenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-methylnon-8-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Aminomethyl)phenyl]piperidin-2-one](/img/structure/B1323494.png)

![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B1323495.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1323496.png)